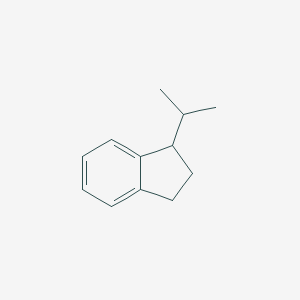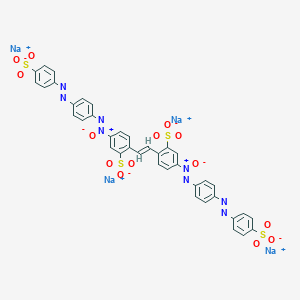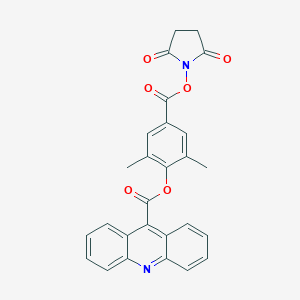
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of an acridine core, which is a tricyclic aromatic system, and a carboxylate group attached to the acridine ring
Méthodes De Préparation
The synthesis of 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester typically involves multiple steps, including the formation of the acridine core and the subsequent attachment of the functional groups. One common synthetic route involves the reaction of 2,6-dimethylaniline with phthalic anhydride to form the acridine core. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acridine core, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted acridine derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes, particularly those involving DNA intercalation and enzyme inhibition.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester involves its interaction with biological molecules, particularly DNA. The acridine core allows the compound to intercalate between DNA base pairs, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interact with specific enzymes and proteins, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester include:
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers and has similar reactivity due to the presence of fluorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Known for its antioxidant properties, this compound is structurally similar due to the presence of multiple functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a structure related to ketamine, highlighting the diversity of compounds with similar functional groups.
Propriétés
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O6/c1-15-13-17(26(32)35-29-22(30)11-12-23(29)31)14-16(2)25(15)34-27(33)24-18-7-3-5-9-20(18)28-21-10-6-4-8-19(21)24/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMOQACMFYIXJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C)C(=O)ON5C(=O)CCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
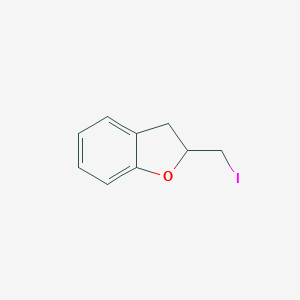
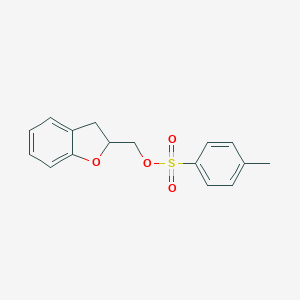
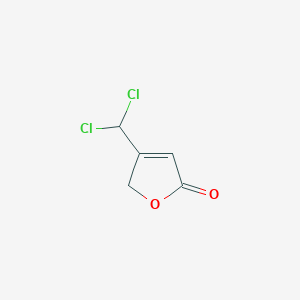
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)

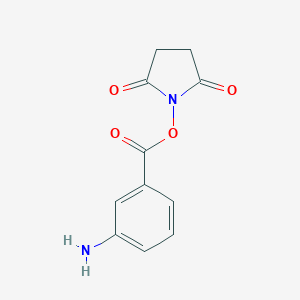
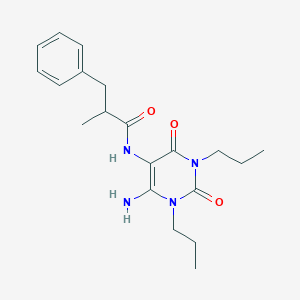
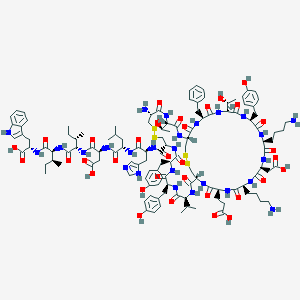
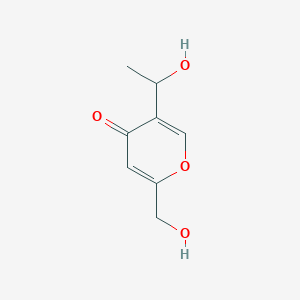


![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
